molecular formula C24H20S2Si B14491254 Diphenyl[bis(phenylsulfanyl)]silane CAS No. 64451-47-4

Diphenyl[bis(phenylsulfanyl)]silane

Cat. No.: B14491254
CAS No.: 64451-47-4
M. Wt: 400.6 g/mol
InChI Key: BZZDMNOHBXDNHE-UHFFFAOYSA-N
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Description

Diphenyl[bis(phenylsulfanyl)]silane is an organosilicon compound characterized by the presence of phenyl and phenylsulfanyl groups attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyl[bis(phenylsulfanyl)]silane can be synthesized through several methods. One common approach involves the reaction of diphenylsilane with phenylsulfanyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Diphenyl[bis(phenylsulfanyl)]silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phenylsulfanyl groups to thiols.

    Substitution: Nucleophilic substitution reactions can replace the phenylsulfanyl groups with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkoxides or amines can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Diphenyl[bis(phenylsulfanyl)]silane has several scientific research applications:

Mechanism of Action

The mechanism of action of diphenyl[bis(phenylsulfanyl)]silane involves its ability to participate in various chemical reactions. The phenylsulfanyl groups can act as nucleophiles or electrophiles, depending on the reaction conditions. The silicon atom can also form stable bonds with other elements, facilitating the formation of complex molecular structures .

Comparison with Similar Compounds

Similar Compounds

    Diphenylsilane: An organosilicon compound with two phenyl groups attached to silicon.

    Phenylsilane: A simpler organosilicon compound with one phenyl group attached to silicon.

Uniqueness

Diphenyl[bis(phenylsulfanyl)]silane is unique due to the presence of both phenyl and phenylsulfanyl groups. This combination imparts distinct chemical properties, making it more versatile in various chemical reactions compared to simpler organosilicon compounds .

Properties

CAS No.

64451-47-4

Molecular Formula

C24H20S2Si

Molecular Weight

400.6 g/mol

IUPAC Name

diphenyl-bis(phenylsulfanyl)silane

InChI

InChI=1S/C24H20S2Si/c1-5-13-21(14-6-1)25-27(23-17-9-3-10-18-23,24-19-11-4-12-20-24)26-22-15-7-2-8-16-22/h1-20H

InChI Key

BZZDMNOHBXDNHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(SC3=CC=CC=C3)SC4=CC=CC=C4

Origin of Product

United States

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